TiBr4 Reduces Activation Barrier in Diels-Alder Cycloaddition by 15.24 kcal mol⁻¹ Relative to Uncatalyzed Pathway
In a density functional theory (DFT) study of the [4+2] cycloaddition of isoprene with acrylic acid, TiBr4 was found to significantly lower the activation barrier of the para transition state by 15.242 kcal mol⁻¹ compared to the uncatalyzed reaction [1]. This contrasts with the behavior of AlCl₃, another Lewis acid catalyst, which increased the exothermic stabilization of the para adduct by 7.489 kcal mol⁻¹ but did not affect the activation barrier in the same manner [2]. This highlights TiBr₄'s unique kinetic acceleration.
| Evidence Dimension | Activation Barrier Reduction (Para Transition State) |
|---|---|
| Target Compound Data | Decrease of 15.242 kcal mol⁻¹ |
| Comparator Or Baseline | AlCl₃ catalyst: no comparable reduction; increased exothermic stabilization by 7.489 kcal mol⁻¹. Uncatalyzed: baseline. |
| Quantified Difference | ΔEa reduction of 15.242 kcal mol⁻¹ vs uncatalyzed; AlCl₃ does not produce this kinetic effect. |
| Conditions | DFT calculations at SDD/M06/6–311++G(d,p) level; reaction of isoprene with acrylic acid. |
Why This Matters
For procurement of a Lewis acid catalyst in Diels-Alder reactions, TiBr4's specific ability to drastically lower the activation energy translates to faster reaction rates and potentially milder reaction conditions, a distinct advantage over alternatives like AlCl₃ that offer thermodynamic but not kinetic benefits.
- [1] El Ghozlani, M.; et al. Mechanistic study of the steric effect of Lewis acids AlCl3 and TiBr4 on the asynchronous [4+2] cycloaddition reaction of isoprene with Aryl acid: MEDT study. Computational and Theoretical Chemistry 2025, 1245, 115030. https://doi.org/10.1016/j.comptc.2025.115030 View Source
- [2] El Ghozlani, M.; et al. Mechanistic study of the steric effect of Lewis acids AlCl3 and TiBr4 on the asynchronous [4+2] cycloaddition reaction of isoprene with Aryl acid: MEDT study. Computational and Theoretical Chemistry 2025, 1245, 115030. https://doi.org/10.1016/j.comptc.2025.115030 View Source
